
3-Phenylpyrazin-2-ol
Vue d'ensemble
Description
3-Phenylpyrazin-2-ol is a pharmaceutical secondary standard and certified reference material . It is also known as Ampicillin impurity H (PhEur), 3-Phenyl-1H-pyrazin-2-one . The molecular formula is C10H8N2O and the molecular weight is 172.18 .
Molecular Structure Analysis
The molecular structure of 3-Phenylpyrazin-2-ol consists of a pyrazinone ring attached to a phenyl group . The SMILES string representation isOC1=NC=CN=C1C2=CC=CC=C2 . Chemical Reactions Analysis
3-Phenylpyrazin-2-ol has 2-Hydroxypyrazine in its structure . 2-Hydroxypyrazine is used in the synthesis of potential antioxidants and is also used in the preparation of antibacterial agents as 2-substituted pyrazine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Phenylpyrazin-2-ol include a molecular formula of C10H8N2O, a molecular weight of 172.18 , and an accurate mass of 172.0637 .Applications De Recherche Scientifique
Fluorescence Labeling in Saccharide Analysis
3-Phenylpyrazin-2-ol derivatives, such as 2-amino-3-phenylpyrazine, have been identified as sensitive fluorescence labeling reagents for saccharides with a reducing end. This application allows for the effective analysis of monosaccharides through techniques like High-Performance Liquid Chromatography (HPLC) and High-Performance Capillary Electrophoresis (HPCE), even in complex biological samples like glycoproteins (Yamamoto, Hamase, & Zaitsu, 2003).
Antitumor Activity
Studies on 3-aminopyrazoles, closely related to 3-phenylpyrazin-2-ol, have revealed their potential as antitumor agents, particularly as inhibitors of CDK2/cyclin A. A Quantitative Structure-Activity Relationship (QSAR) study highlighted the importance of specific structural variations in these compounds for antitumor activity (Samanta et al., 2006).
Synthesis and Spectroscopy
Research into the synthesis of derivatives like Mono- and Dibromo-Derivatives of 1-Phenylpyrazol-3-ol, a compound structurally similar to 3-Phenylpyrazin-2-ol, has provided valuable insights. These derivatives are instrumental in understanding complex spectroscopic data and could have implications in various fields including medicinal chemistry (Nedzelskytė et al., 2007).
In Vitro Antiproliferative Activity
Pyrazole derivatives have been evaluated for their in vitro antiproliferative activity against human melanoma cell lines. The structure-activity relationships of these compounds, which include pyrazole-beta-diketone dihalotin(IV) compounds, highlight their potential therapeutic applications in oncology (Pettinari et al., 2006).
Electrospray Ionization Mass Spectrometry
The study of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) highlights the significance of arylpyrazoles in pharmaceuticals and their diverse biological activities. This research is crucial for understanding the mass spectrometric behavior of these compounds, which can include a range of activities from analgesic to anticoagulant (Chander et al., 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be an impurity in the production of certain antibiotics, such as Ampicillin , suggesting it may interact with bacterial proteins or enzymes.
Mode of Action
The exact mode of action of 3-Phenylpyrazin-2-ol is currently unknown As a derivative of pyrazine, it may interact with its targets through hydrogen bonding or pi-pi stacking, common modes of interaction for aromatic compounds The presence of the phenyl group could also influence its binding affinity and specificity
Propriétés
IUPAC Name |
3-phenyl-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPKOIOSVWYKHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951466 | |
| Record name | 3-Phenylpyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2882-18-0, 73200-73-4 | |
| Record name | 2-Hydroxy-3-phenylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylpyrazin-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073200734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylpyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phenyl-2(1H)-pyrazinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E131SU560G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Phenylpyrazin-2-ol formation in the context of the study?
A1: The study by [] focuses on the development of Au@CeO2–rGO nanohybrids for the removal of organic contaminants, including antibiotics, from wastewater. In this context, the formation of 3-Phenylpyrazin-2-ol from ampicillin (AMP) demonstrates the catalytic activity of these nanohybrids in achieving the reductive transformation of AMP. This transformation is significant because it eliminates the antibacterial activity of AMP, potentially reducing the risk of antibiotic resistance development. []
Q2: Does the study provide further details about the properties or applications of 3-Phenylpyrazin-2-ol?
A2: While the study highlights the formation of 3-Phenylpyrazin-2-ol as a product of AMP transformation, it primarily focuses on the synthesis, characterization, and catalytic application of the Au@CeO2–rGO nanohybrids. The study does not delve into the specific properties, applications, or further reactions of 3-Phenylpyrazin-2-ol. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



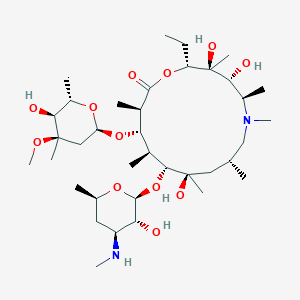

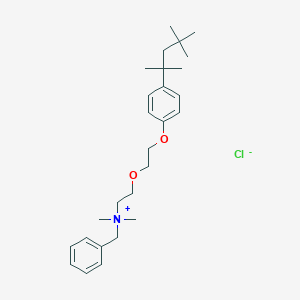
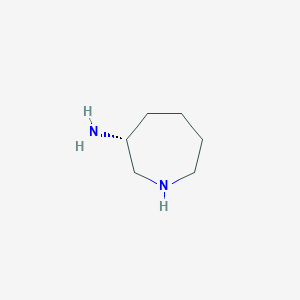
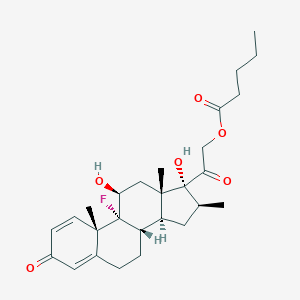
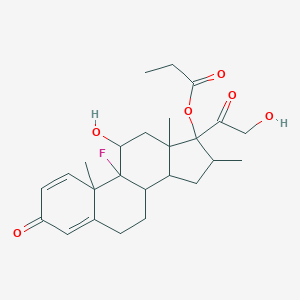

![1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B193702.png)
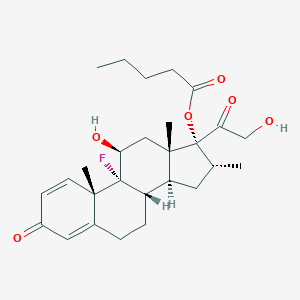
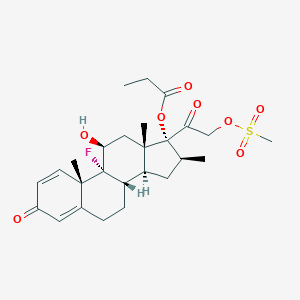

![[1,1'-Biphenyl]-4-yl(phenyl)methanol](/img/structure/B193714.png)